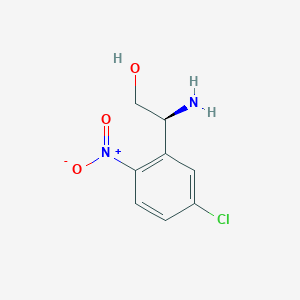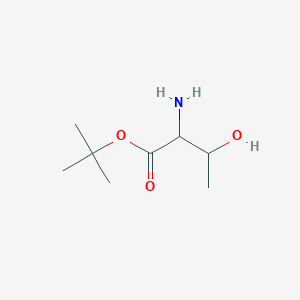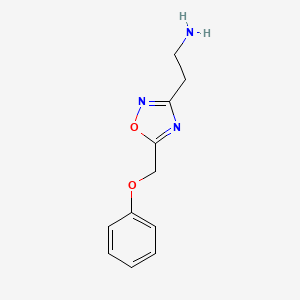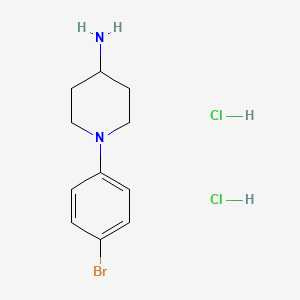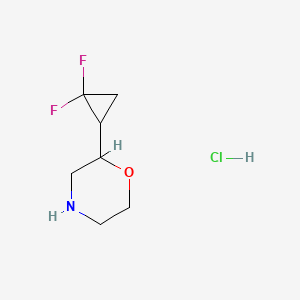
2-(2,2-Difluorocyclopropyl)morpholinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluorocyclopropyl)morpholinehydrochloride is a chemical compound with the molecular formula C7H12ClF2NO. It is characterized by the presence of a difluorocyclopropyl group attached to a morpholine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorocyclopropyl)morpholinehydrochloride typically involves the reaction of 2,2-difluorocyclopropylamine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Difluorocyclopropyl)morpholinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluorocyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(2,2-Difluorocyclopropyl)morpholinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluorocyclopropyl)morpholinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluorocyclopropylmethanol
- 2,2-Difluorocyclopropylamine
- 2,2-Difluorocyclopropylcarbinol
Uniqueness
2-(2,2-Difluorocyclopropyl)morpholinehydrochloride is unique due to the presence of both the difluorocyclopropyl group and the morpholine ring, which confer distinct chemical and biological properties. This combination makes it particularly valuable in research applications where specific interactions with molecular targets are required.
Propriétés
Formule moléculaire |
C7H12ClF2NO |
|---|---|
Poids moléculaire |
199.62 g/mol |
Nom IUPAC |
2-(2,2-difluorocyclopropyl)morpholine;hydrochloride |
InChI |
InChI=1S/C7H11F2NO.ClH/c8-7(9)3-5(7)6-4-10-1-2-11-6;/h5-6,10H,1-4H2;1H |
Clé InChI |
RYRKRATWEOTINC-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1)C2CC2(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




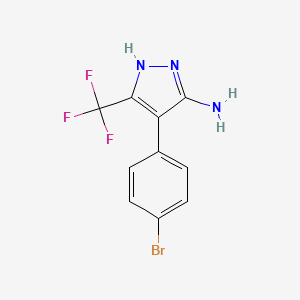
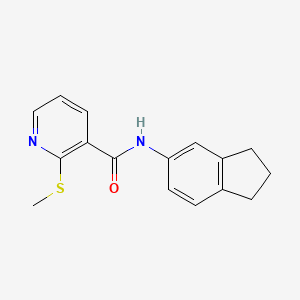
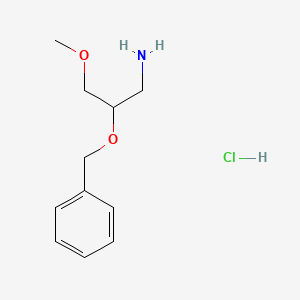
![Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxypiperidine-1-carboxylate](/img/structure/B13563177.png)
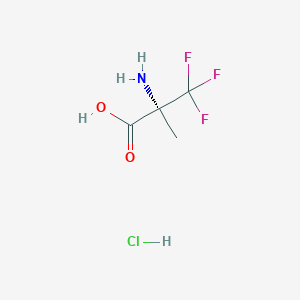
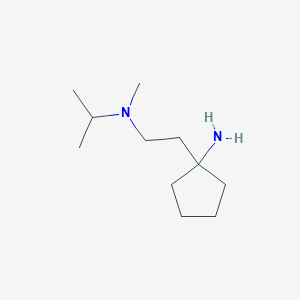
![2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13563200.png)
![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)
